

Step-by-step guide to L-Serine-d2 based proteomic analysis.

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Compound of Interest		
Compound Name:	L-Serine-d2	
Cat. No.:	B128764	Get Quote

Application Notes & Protocols

Topic: Step-by-Step Guide to **L-Serine-d2** Based Proteomic Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful mass spectrometry (MS)-based strategy for quantitative proteomics.[1][2] This technique relies on metabolically incorporating "heavy" isotopically labeled amino acids into the entire proteome of cells, which are then compared to a "light" control group grown in normal media. While traditionally focused on essential amino acids like arginine and lysine, metabolic labeling with non-essential amino acids such as L-serine opens new avenues for investigating specific metabolic pathways.

L-serine is a central node in cellular metabolism, serving as a precursor for the synthesis of proteins, other amino acids like glycine and cysteine, nucleotides, and complex lipids such as sphingolipids and phosphatidylserine.[3][4] Utilizing deuterated L-serine (**L-Serine-d2**) allows researchers to trace its incorporation into newly synthesized proteins and gain insights into the dynamics of serine metabolism under various experimental conditions.

These application notes provide a detailed, step-by-step protocol for conducting a quantitative proteomic analysis using **L-Serine-d2** metabolic labeling, from initial cell culture and labeling to



mass spectrometry analysis and data interpretation.

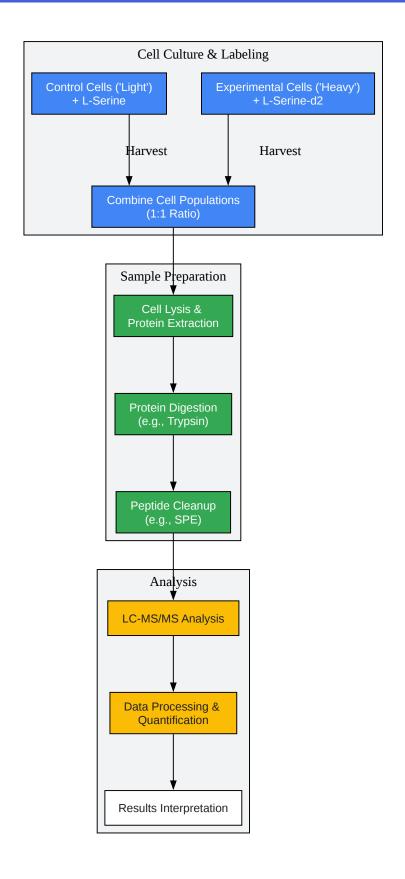
Key Applications:

- Tracing the flux of serine into proteomes under different physiological or pathological states.
- Quantifying changes in protein synthesis in response to drug treatments or external stimuli.
- Investigating the interplay between serine metabolism and other cellular processes.[5]
- Studying diseases associated with altered serine metabolism, such as certain neurological disorders and cancers.

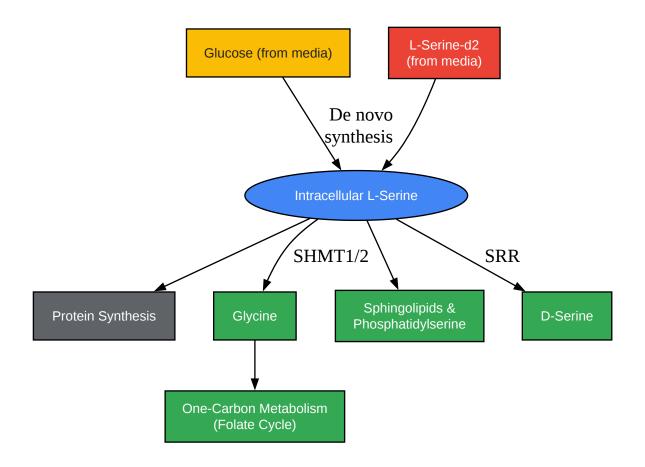
Experimental Workflow Overview

The overall workflow involves culturing two cell populations in parallel. The "heavy" population is grown in media containing **L-Serine-d2**, while the "light" population is grown in identical media with unlabeled L-Serine. After the experimental treatment, the cell populations are combined, processed, and analyzed by LC-MS/MS. The mass difference between the deuterated and non-deuterated peptides allows for their differentiation and relative quantification.









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